4-Methyl-5-phenyl-1,3-oxazol-2-amine is a nitrogen-containing heterocyclic compound characterized by the presence of an oxazole ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The oxazole ring is a five-membered aromatic structure containing nitrogen and oxygen, contributing to the compound's chemical reactivity and biological properties.
The compound can be synthesized through various chemical methods, often involving multi-step synthetic pathways that incorporate different functional groups to enhance its pharmacological profile.
4-Methyl-5-phenyl-1,3-oxazol-2-amine is classified as an oxazole derivative, which falls under the category of heterocycles. Its structural features allow it to be explored for various biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-methyl-5-phenyl-1,3-oxazol-2-amine typically involves several key steps:
For example, one method involves the condensation reaction of an α-hydroxy ketone with potassium cyanate followed by intramolecular cyclization under acidic conditions. This approach allows for the selective formation of the oxazole ring while introducing desired substituents at specific positions on the aromatic ring .
The molecular structure of 4-methyl-5-phenyl-1,3-oxazol-2-amine consists of a five-membered oxazole ring with a methyl group at position 4 and a phenyl group at position 5. The presence of an amine group at position 2 contributes to its reactivity.
The molecular formula is , and its molecular weight is approximately 174.20 g/mol. The compound exhibits characteristic spectral features in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm the presence of functional groups and the integrity of the oxazole structure .
4-Methyl-5-phenyl-1,3-oxazol-2-amine can participate in various chemical reactions:
For instance, oxidation reactions can be facilitated using oxidizing agents such as manganese dioxide under controlled conditions to yield substituted oxazoles .
The mechanism of action for compounds like 4-methyl-5-phenyl-1,3-oxazol-2-amine often involves interaction with biological targets such as enzymes or receptors.
In particular, studies have indicated that derivatives of oxazoles can inhibit specific enzymes like carbonic anhydrase or exhibit antimicrobial activity against resistant bacterial strains . The exact mechanism may vary depending on the specific substitutions on the oxazole ring and their interactions with biological macromolecules.
4-Methyl-5-phenyl-1,3-oxazol-2-amine is typically a solid at room temperature with moderate solubility in polar solvents like water and ethanol due to its amine functionality.
The compound's reactivity is influenced by its functional groups, making it amenable to various chemical transformations such as acylation or alkylation. Its melting point and boiling point values are subject to variation based on purity and specific synthesis methods used.
This compound has potential applications in medicinal chemistry, particularly in drug design aimed at developing new antimicrobial agents or enzyme inhibitors. Its structural features allow it to be explored for treating conditions such as infections caused by resistant bacteria or other diseases where enzyme inhibition is beneficial.
Research continues into optimizing its synthesis and exploring its biological activities further, indicating a promising future for 4-methyl-5-phenyl-1,3-oxazol-2-amine in pharmaceutical applications .
4-Methyl-5-phenyl-1,3-oxazol-2-amine emerged from mid-20th century medicinal chemistry efforts to develop safer anorectic agents. As a structural analog of aminorex (5-phenyl-4,5-dihydro-1,3-oxazol-2-amine), this compound shares the core 2-amino-substituted oxazoline scaffold that demonstrated potent norepinephrine-releasing effects in early central nervous system stimulants [5]. The strategic methyl substitution at the C4 position was designed to modulate the molecule's lipophilicity and metabolic stability, potentially enhancing blood-brain barrier penetration while reducing cardiovascular side effects associated with non-substituted aminorex derivatives [4].
Pharmaceutical development of such azole-based compounds was part of broader exploration of nitrogen-oxygen heterocycles for therapeutic applications. Research during the 1960s-1980s focused extensively on structure-activity relationships within this chemical class, with particular emphasis on how C4 and C5 substitutions influenced both efficacy and safety profiles [4]. The 4-methyl-5-phenyl configuration represented a deliberate molecular optimization attempt to retain the anorectic activity of aminorex while theoretically diminishing its adverse effect potential through steric and electronic modifications [6].
Table 1: Core Structural Features of Aminorex and 4-Methyl-5-phenyl-1,3-oxazol-2-amine
Compound | Core Structure | R4 | R5 | Molecular Formula |
---|---|---|---|---|
Aminorex | 4,5-Dihydro-1,3-oxazol-2-amine | H | C6H5 | C9H10N2O |
4-Methyl-5-phenyl-1,3-oxazol-2-amine | 1,3-Oxazol-2-amine | CH3 | C6H5 | C10H10N2O |
The transition of 4-Methyl-5-phenyl-1,3-oxazol-2-amine from investigational therapeutic to controlled substance accelerated following the recognition of aminorex's association with pulmonary hypertension in the 1970s. This safety concern prompted global reevaluation of structurally related anorectics [4]. By the 2010s, the compound resurfaced in forensic analyses as an unregulated alternative within the synthetic stimulant market, leading to coordinated international control efforts [5].
Canada pioneered comprehensive scheduling amendments in 2017 through the Order Amending Schedule III to the Controlled Drugs and Substances Act (Aminorex), which explicitly listed "4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine" (4-MAR) as a controlled analogue of aminorex [5]. This legislative framework established precedent for defining 4-Methyl-5-phenyl-1,3-oxazol-2-amine and its derivatives as Schedule III substances, consolidating regulatory control under broader aminorex analogue provisions [5]. The United States followed through the Drug Enforcement Administration's placement of 4-methylaminorex and its stereoisomers in Schedule I (21 CFR §1308.11) based on abuse potential and public health risks [8].
Table 2: Key Regulatory Milestones for 4-Methyl-5-phenyl-1,3-oxazol-2-amine
Year | Jurisdiction | Regulatory Action | Legal Framework |
---|---|---|---|
2015 | United Kingdom | Class A scheduling | Misuse of Drugs Act 1971 |
2017 | Canada | Inclusion as aminorex analogue | Controlled Drugs and Substances Act |
2018 | United States | Schedule I placement | 21 CFR §1308.11 |
2024 | Arkansas (USA) | Schedule I control | Arkansas Administrative Code 007.07.2 |
State-level controls in the United States evolved subsequently, with Arkansas implementing explicit Schedule I classification through its April 2024 administrative rules (Ark. Admin. Code 007.07.2) [9]. Virginia's 2025 regulatory amendments (18VAC110-20-323) further refined controlled substance lists to include emerging aminorex derivatives, reflecting ongoing adaptations to designer drug proliferation [3]. These regulatory developments established 4-Methyl-5-phenyl-1,3-oxazol-2-amine as a controlled substance with high abuse potential and no accepted medical use in the United States and Canada.
The compound emerged as a significant synthetic cathinone alternative in European NPS markets between 2013-2015, typically distributed as "research chemicals" or misrepresented as MDMA in online marketplaces [5]. Its crystalline powder form facilitated concealment and transport via international mail services, contributing to rapid cross-border dissemination [2] [5]. Seizure data indicated distribution patterns where 4-Methyl-5-phenyl-1,3-oxazol-2-amine frequently appeared in mixtures with synthetic opioids and benzodiazepines, creating synergistic effects with heightened overdose risks [2].
Forensic identification challenges were partially overcome through advanced analytical techniques. X-ray powder diffraction (XRPD) proved particularly effective for non-destructive identification of crystalline 4-Methyl-5-phenyl-1,3-oxazol-2-amine in street samples, enabling differentiation from structurally similar cathinones like 4,4′-DMAR (4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine) [2]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) documented over 30 fatalities associated with 4-Methyl-5-phenyl-1,3-oxazol-2-amine-contaminated products between 2014-2016, accelerating international scheduling through the 1971 UN Convention on Psychotropic Substances [5].
Table 3: Forensic Differentiation of Oxazoline-Based NPS
Analytical Parameter | 4-Methyl-5-phenyl-1,3-oxazol-2-amine | 4,4′-DMAR | Aminorex |
---|---|---|---|
Molecular Formula | C10H10N2O | C11H12N2O | C9H10N2O |
XRPD Characteristic Peaks | 7.8°, 15.4°, 23.1° | 6.9°, 14.2°, 22.7° | 8.2°, 16.1°, 24.3° |
Common Adulterants | Synthetic opioids, benzodiazepines | Cathinones, caffeine | Cathinones, levamisole |
Market dynamics revealed that 4-Methyl-5-phenyl-1,3-oxazol-2-amine typically commanded premium pricing (50-70% higher than cocaine) due to perceived potency and novelty, with online vendors utilizing chemical misnomers like "4-MPO" to circumvent regulatory detection [2] [5]. Its appearance coincided with broader proliferation of oxazoline-based stimulants in the NPS market, reflecting continuous structural modifications to evade analogue-controlled substance legislation [5] [9]. The compound exemplifies "generational succession" in designer stimulants, where scheduling of one substance (e.g., mephedrone) creates market space for chemically distinct but pharmacologically similar alternatives [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7